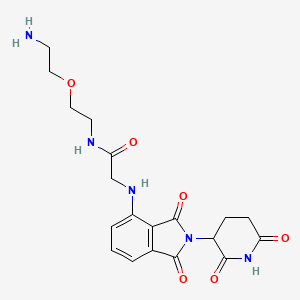
Thalidomide-NH-amido-PEG1-C2-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-NH-amido-PEG1-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate. It incorporates a Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the selective degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-amido-PEG1-C2-NH2 involves the conjugation of a Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
PEG Linker Attachment: The activated Thalidomide is then reacted with the PEG linker under controlled conditions to form the conjugate.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide and PEG linker are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure consistency and purity.
化学反应分析
Types of Reactions
Thalidomide-NH-amido-PEG1-C2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
Thalidomide-NH-amido-PEG1-C2-NH2 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for potential therapeutic applications in diseases where targeted protein degradation is beneficial, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用机制
Thalidomide-NH-amido-PEG1-C2-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include:
Cereblon Binding: The Thalidomide-based ligand binds to cereblon, altering its conformation.
Target Protein Recruitment: The PEG linker facilitates the recruitment of target proteins to the cereblon complex.
Ubiquitination and Degradation: The target proteins are ubiquitinated and subsequently degraded by the proteasome.
相似化合物的比较
Thalidomide-NH-amido-PEG1-C2-NH2 is unique due to its specific combination of a Thalidomide-based cereblon ligand and a PEG linker. Similar compounds include:
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2: Another E3 ligase ligand-linker conjugate with a different PEG linker configuration.
This compound hydrochloride: A hydrochloride salt form of the compound.
These compounds share similar mechanisms of action but differ in their linker configurations and specific applications .
属性
分子式 |
C19H23N5O6 |
|---|---|
分子量 |
417.4 g/mol |
IUPAC 名称 |
N-[2-(2-aminoethoxy)ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C19H23N5O6/c20-6-8-30-9-7-21-15(26)10-22-12-3-1-2-11-16(12)19(29)24(18(11)28)13-4-5-14(25)23-17(13)27/h1-3,13,22H,4-10,20H2,(H,21,26)(H,23,25,27) |
InChI 键 |
SEGKCKMVVMVRNT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B11937488.png)
![1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B11937495.png)




![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)

![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)





